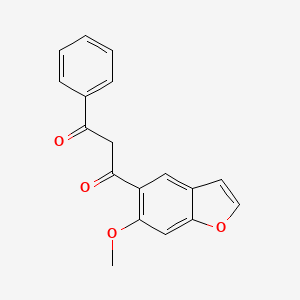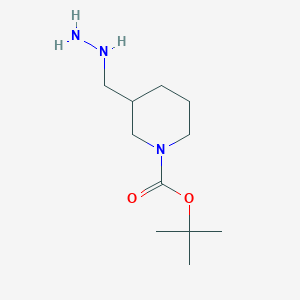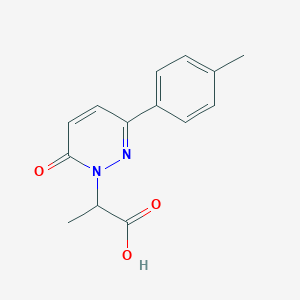
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid
Overview
Description
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid, also known as OTPA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of pyridazinone derivatives and has been studied extensively for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid is not fully understood. However, studies have shown that it inhibits the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit acetylcholinesterase activity, which is important for cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid.
Advantages and Limitations for Lab Experiments
One advantage of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid is its potential use as an anticancer agent. It has also been shown to inhibit acetylcholinesterase activity, which is important for cognitive function. However, one limitation of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid. One direction is to further study its potential use as an anticancer agent. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid and its biochemical and physiological effects.
Scientific Research Applications
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)12-7-8-13(17)16(15-12)10(2)14(18)19/h3-8,10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPPKEGVKVGSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



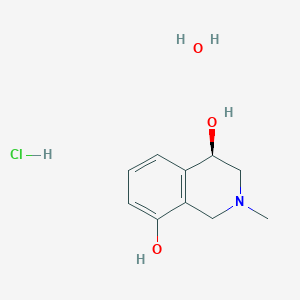
![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)
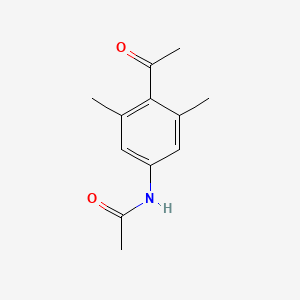

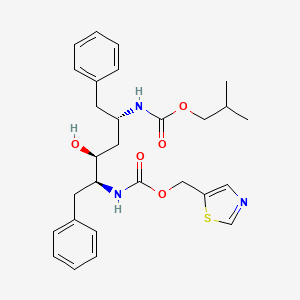
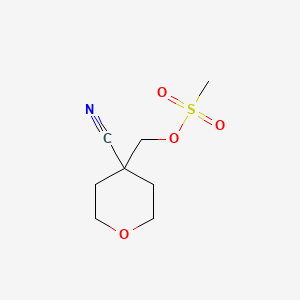

![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)


![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)

